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Compound of Interest

Compound Name: Coptisine chloride

Cat. No.: B190830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coptisine Chloride
Coptisine chloride is a protoberberine alkaloid primarily isolated from the traditional Chinese

medicinal plant Coptis chinensis (Huanglian). It has garnered significant attention in the

scientific community for its diverse and potent pharmacological properties. This technical guide

provides a comprehensive overview of the biological activities of coptisine chloride, with a

focus on quantitative data, detailed experimental methodologies, and the underlying signaling

pathways.

Enzyme Inhibition
Coptisine chloride has been identified as a potent inhibitor of several key enzymes implicated

in various disease pathologies.
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Target Enzyme
Inhibition Constant
(Ki)

IC50 Notes

Indoleamine 2,3-

dioxygenase (IDO)
5.8 µM 6.3 µM

Uncompetitive

inhibitor.[1]

H1N1 Neuraminidase

(NA-1)
104.6 µg/mL

Acetylcholinesterase

(AChE)
0.8 µM

Butyrylcholinesterase

(BChE)
5.81 µM

Antiproliferative and Anticancer Activity
Coptisine chloride exhibits significant cytotoxic effects against a range of cancer cell lines,

primarily through the induction of cell cycle arrest and apoptosis.
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Cell Line Cancer Type IC50 Reference

A549
Non-small cell lung

cancer
18.09 µM [2]

H460
Non-small cell lung

cancer
29.50 µM [2]

H2170
Non-small cell lung

cancer
21.60 µM [2]

MDA-MB-231 Breast cancer 20.15 µM [2]

HT-29 Colon cancer 26.60 µM [2]

LoVo Colon cancer 0.87 µg/mL [3]

L-1210 Murine leukemia 0.87 µg/mL [3]

HepG2
Hepatocellular

carcinoma
36.90 µg/mL [4]

ACC-201 Gastric cancer 3.93 µM

NCI-N87 Gastric cancer 6.58 µM

Mechanisms of Anticancer Action:
Cell Cycle Arrest: Coptisine induces G0/G1 and G2/M phase arrest in cancer cells by

downregulating the expression of key cell cycle regulatory proteins such as CDK4, cyclin D1,

cyclin B1, cdc2, and cdc25C.[4][5]

Apoptosis Induction: It triggers apoptosis through both intrinsic and extrinsic pathways,

characterized by the activation of caspases-3, -8, and -9, and cleavage of poly(ADP-ribose)

polymerase (PARP).[5] This is often preceded by an increase in the Bax/Bcl-2 ratio,

disruption of the mitochondrial membrane potential, and the release of cytochrome c into the

cytosol.[5]

Induction of Autophagic Cell Death: In hepatocellular carcinoma cells, coptisine induces

autophagic cell death by down-regulating the PI3K/Akt/mTOR signaling pathway.
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Inhibition of Angiogenesis: Coptisine has been shown to impede osteosarcoma cell

migration, invasion, and the formation of capillary-like networks by decreasing the

expression of VE-cadherin and integrin beta3, and diminishing STAT3 phosphorylation.

Anti-inflammatory Activity
Coptisine chloride demonstrates potent anti-inflammatory effects by modulating key

inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines: Coptisine significantly suppresses the production of

tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

Suppression of Inflammatory Enzymes: It inhibits the expression of inducible nitric oxide

synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of Signaling Pathways: The anti-inflammatory actions of coptisine are mediated

through the inhibition of the NF-κB, MAPK (p38, JNK, and ERK), and PI3K/Akt signaling

pathways.[6]

Antimicrobial Activity
Coptisine chloride possesses broad-spectrum antimicrobial activity against various

pathogens.

Microorganism Activity MIC Reference

Candida albicans Antifungal 1000 µg/mL [7]

Escherichia coli Antibacterial [6]

Helicobacter pylori

(clarithromycin-

resistant)

Antibacterial

Antioxidant Activity
Coptisine exhibits significant antioxidant properties by scavenging free radicals and modulating

cellular antioxidant defense systems. It has been shown to inhibit the production of reactive

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b190830?utm_src=pdf-body
https://s3.amazonaws.com/fm-store-lktlabs/PRODUCTINFORMATION/12063745466412000000011745243268007095993/C5864-info.pdf
https://s3.amazonaws.com/fm-store-lktlabs/PRODUCTINFORMATION/12063745466412000000011745243268007095993/C5864-info.pdf
https://www.benchchem.com/product/b190830?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19426275/
https://s3.amazonaws.com/fm-store-lktlabs/PRODUCTINFORMATION/12063745466412000000011745243268007095993/C5864-info.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


oxygen species (ROS) in isolated kidney mitochondria with an IC50 value of 48.93 µM.

Cardioprotective Effects
Coptisine chloride has demonstrated protective effects against myocardial injury. It is

suggested to maintain cell membrane integrity, ameliorate mitochondrial respiratory

dysfunction, reduce myocardial cell apoptosis, and inhibit the RhoA/ROCK signaling pathway.

Neuroprotective Effects
Coptisine has shown promise in protecting neuronal cells from damage. It can attenuate the

reduction of cell viability, decrease the rate of apoptosis, and stabilize the mitochondrial

membrane potential in neuronal cells exposed to oxidative stress. This neuroprotective effect is

partly attributed to the downregulation of thioredoxin-interacting protein (TXNIP) gene

expression.[8]

Effects on Cholesterol Metabolism
In animal models, coptisine has been observed to dose-dependently decrease the levels of

total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while

increasing high-density lipoprotein cholesterol (HDL-c) content in the serum. It is believed to

suppress HMGCR protein expression and induce the expression of SREBP-2, LDLR, and

CYP7A1, which are involved in cholesterol metabolism.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of coptisine chloride on cancer cell lines.

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and

incubate for 24 hours to allow for cell attachment.

Treatment: Treat the cells with various concentrations of coptisine chloride (e.g., 0-100 µM)

and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis
This protocol is used to determine the effect of coptisine chloride on the expression levels of

specific proteins.

Cell Lysis: Treat cells with coptisine chloride, then wash with ice-cold PBS and lyse with

RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay kit.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide

gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to

the protein of interest overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or

GAPDH.

Flow Cytometry for Cell Cycle Analysis
This protocol is used to analyze the effect of coptisine chloride on cell cycle distribution.

Cell Treatment and Harvesting: Treat cells with coptisine chloride for the desired time, then

harvest by trypsinization and wash with PBS.

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (PI) and RNase A.

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the

G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by coptisine chloride.

Cell Treatment and Harvesting: Treat cells with coptisine chloride, then harvest both the

adherent and floating cells.

Washing: Wash the cells with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin

V and propidium iodide (PI).

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Detection
This protocol is used to measure intracellular ROS levels.

Cell Treatment: Treat cells with coptisine chloride for the desired time.

Probe Loading: Incubate the cells with a fluorescent probe such as 2',7'-

dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.

Washing: Wash the cells with PBS to remove the excess probe.

Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence

microscope.

Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS

levels.

Signaling Pathways
The diverse biological activities of coptisine chloride are attributed to its ability to modulate

multiple key signaling pathways.

// Nodes Coptisine [label="Coptisine Chloride", fillcolor="#FBBC05", fontcolor="#202124"];

PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt",

fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4",

fontcolor="#202124"]; Autophagy [label="Autophagy", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"];

Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle\nProteins\n(Cyclin B1,

cdc2)", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Arrest",

shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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// Edges Coptisine -> PI3K [label=" inhibits", color="#EA4335"]; PI3K -> Akt; Akt -> mTOR;

Coptisine -> Autophagy [label=" induces", color="#34A853"]; mTOR -> Autophagy [label="

inhibits"]; Coptisine -> ROS [label=" increases", color="#34A853"]; ROS -> Mitochondria;

Mitochondria -> Caspases; Caspases -> Apoptosis; Coptisine -> CellCycle [label="

downregulates", color="#EA4335"]; CellCycle -> G2M_Arrest [style=dashed]; Coptisine ->

Apoptosis [label=" induces", color="#34A853"]; } dot Anticancer Signaling Pathways of

Coptisine Chloride

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coptisine

[label="Coptisine Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4",

fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4",

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt

[label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK\n(p38, JNK,

ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#F1F3F4",

fontcolor="#202124"]; NFkappaB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"];

Nucleus [label="Nucleus", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];

Inflammation [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-1β, IL-6, iNOS)",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MyD88; MyD88 -> PI3K; MyD88 -> MAPK; MyD88 -> IkappaB;

IkappaB -> NFkappaB [label=" inhibits"]; Coptisine -> PI3K [label=" inhibits", color="#EA4335"];

Coptisine -> MAPK [label=" inhibits", color="#EA4335"]; Coptisine -> IkappaB [label="

prevents\ndegradation", color="#34A853"]; PI3K -> Akt; Akt -> NFkappaB; NFkappaB ->

Nucleus [label=" translocation"]; Nucleus -> Inflammation [label=" transcription"]; } dot Anti-

inflammatory Signaling Pathways of Coptisine Chloride

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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